molecular formula C12H20O3 B14568127 (1S,3S)-3-Butyl-2-oxocyclohexyl acetate CAS No. 61592-54-9

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate

Cat. No.: B14568127
CAS No.: 61592-54-9
M. Wt: 212.28 g/mol
InChI Key: ZKGIJTKOEQNUOI-QWRGUYRKSA-N
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Description

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate is an organic compound with a unique structure that includes a cyclohexane ring, a butyl group, and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Butyl-2-oxocyclohexyl acetate typically involves the reaction of a cyclohexanone derivative with a butyl group and an acetate group. One common method is the esterification of (1S,3S)-3-butyl-2-oxocyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.

    Reduction: Formation of (1S,3S)-3-butyl-2-hydroxycyclohexyl acetate.

    Substitution: Formation of various substituted cyclohexyl acetates depending on the nucleophile used.

Scientific Research Applications

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Butyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Butyl-2-oxocyclohexyl acetate: A stereoisomer with similar chemical properties but different biological activity.

    (1S,3S)-3-Butyl-2-hydroxycyclohexyl acetate: A reduced form with an alcohol group instead of a ketone.

    (1S,3S)-3-Butyl-2-oxocyclohexanoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

61592-54-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

[(1S,3S)-3-butyl-2-oxocyclohexyl] acetate

InChI

InChI=1S/C12H20O3/c1-3-4-6-10-7-5-8-11(12(10)14)15-9(2)13/h10-11H,3-8H2,1-2H3/t10-,11-/m0/s1

InChI Key

ZKGIJTKOEQNUOI-QWRGUYRKSA-N

Isomeric SMILES

CCCC[C@H]1CCC[C@@H](C1=O)OC(=O)C

Canonical SMILES

CCCCC1CCCC(C1=O)OC(=O)C

Origin of Product

United States

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